N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted methylphenyl group and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide typically involves the reaction of 3-chloro-2-methylaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The chloro and diphenylacetamide groups contribute to its binding affinity and specificity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide
- N-(3-chloro-2-methylphenyl)-2-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide
Comparison: N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide is unique due to its specific structural features, such as the presence of the diphenylacetamide moiety This distinguishes it from other similar compounds, which may have different substituents or functional groups
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c1-15-18(22)13-8-14-19(15)23-21(24)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14,20H,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSIUSQSNRKECR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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